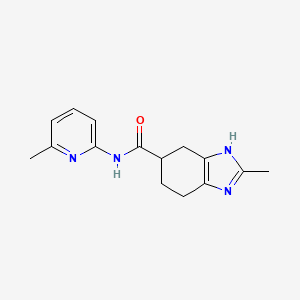

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-9-4-3-5-14(16-9)19-15(20)11-6-7-12-13(8-11)18-10(2)17-12/h3-5,11H,6-8H2,1-2H3,(H,17,18)(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPCZRGJBQXUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-amino-6-methylpyridine and a suitable carboxylic acid derivative can lead to the formation of the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and distillation are often employed to purify the final product. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 2-amino-6-methylpyridine

- 4,5,6,7-tetrahydro-1H-benzo[d]imidazole

- N-(6-methylpyridin-2-yl)carboxamide

Uniqueness

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 256.30 g/mol. The structure includes a benzimidazole core which is known for its diverse biological activities.

Pharmacological Effects

- Antimicrobial Activity : Several studies have indicated that compounds containing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Research has demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with tubulin, disrupting microtubule formation which is crucial for mitosis . This mechanism has been observed in various cancer cell lines including breast and colon cancer .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This effect could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Binding : Similar to other benzimidazole derivatives, this compound may bind to tubulin and inhibit its polymerization into microtubules. This action disrupts the mitotic spindle formation during cell division .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways associated with inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 2-methyl-N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions with precise control of temperature, solvent systems, and catalysts. For example:

- Step 1 : Formation of the tetrahydrobenzodiazole core via cyclization of precursors like thiouracil derivatives under reflux conditions with sodium ethoxide (yields ~57%) .

- Step 2 : Amide coupling between the benzodiazole intermediate and substituted pyridine derivatives using activating agents (e.g., chloroacetic acid or acetic anhydride) in solvents like DMF or acetic acid .

- Purification : Crystallization from ethanol/DMF mixtures and validation via HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas (e.g., observed [M+H] vs. calculated) .

- IR Spectroscopy : Identification of functional groups (e.g., NH stretching at ~3,400 cm, carbonyl peaks at ~1,700 cm) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energy barriers for key steps (e.g., amide bond formation) .

- Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method predict viable synthetic routes and side reactions .

- Feedback Loop : Integrate experimental data (e.g., HPLC yields) into computational models to refine predictions iteratively .

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions .

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA) to determine which parameters (e.g., reaction time, pH) most significantly impact yield .

- Reproducibility Protocols : Standardize purification steps (e.g., column chromatography vs. recrystallization) to minimize batch-to-batch variability .

Q. What reactor design principles are critical for scaling up synthesis while maintaining purity?

- Methodological Answer :

- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation rates in batch reactors, ensuring homogeneity during exothermic steps (e.g., cyclization) .

- Temperature Control : Implement jacketed reactors with PID-controlled cooling to manage heat dissipation in large-scale reactions .

- Separation Technologies : Integrate membrane filtration or centrifugal separation to isolate intermediates efficiently .

Q. How can the compound’s biological activity be assessed in vitro, and what are common pitfalls?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins (e.g., kinases) .

- Cellular Assays : Use HEK293 or HeLa cell lines with luciferase reporters to evaluate inhibition of signaling pathways (e.g., IC determination) .

- Pitfalls : Account for solubility issues (use DMSO stocks <0.1% v/v) and off-target effects via counter-screening against unrelated enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.